molecular formula C4H6O2 B031269 Cyclopropanecarboxylic acid CAS No. 1759-53-1

Cyclopropanecarboxylic acid

Cat. No. B031269
Key on ui cas rn: 1759-53-1
M. Wt: 86.09 g/mol
InChI Key: YMGUBTXCNDTFJI-UHFFFAOYSA-N
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Patent
US04520209

Procedure details

It is known to condense the ethyl ester of 4-chlorobutyric acid with aqueous potassium hydroxide on pumice. There is obtained thereby in moderate yield the ethyl ester of cyclopropane carboxylic acid besides the free acid and γ-butyrolactone (Rambaud, BL. [5] (1938), pages 1552, 1564).
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[OH-].[K+]>>[CH:4]1([C:5]([OH:7])=[O:6])[CH2:2][CH2:3]1.[C:5]1(=[O:7])[O:6][CH2:2][CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is obtained

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC1)C(=O)O
Name
Type
product
Smiles
C1(CCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04520209

Procedure details

It is known to condense the ethyl ester of 4-chlorobutyric acid with aqueous potassium hydroxide on pumice. There is obtained thereby in moderate yield the ethyl ester of cyclopropane carboxylic acid besides the free acid and γ-butyrolactone (Rambaud, BL. [5] (1938), pages 1552, 1564).
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[OH-].[K+]>>[CH:4]1([C:5]([OH:7])=[O:6])[CH2:2][CH2:3]1.[C:5]1(=[O:7])[O:6][CH2:2][CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is obtained

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC1)C(=O)O
Name
Type
product
Smiles
C1(CCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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